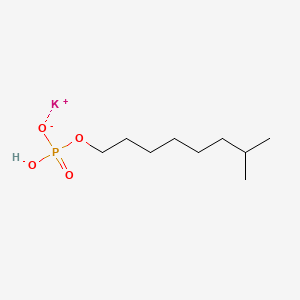
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen atoms within its ring structure, making it a tetraaza compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene typically involves multiple steps. One common approach is to start with a suitable precursor that contains the cyclopentyl group and the necessary nitrogen atoms. The synthetic route may involve cyclization reactions, where the precursor undergoes a series of chemical transformations to form the desired ring structure. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can help in achieving the desired quality of the compound. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but lacking the nitrogen atoms.
Cyclopentylamine: Contains the cyclopentyl group but lacks the complex ring structure of the tetraaza-phenanthrene.
Tetraaza-phenanthrene: Similar in structure but may have different substituents or functional groups.
Uniqueness
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is unique due to its combination of a cyclopentyl group and a tetraaza ring structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
121845-96-3 |
|---|---|
Formule moléculaire |
C15H16N4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3-cyclopentyl-3,4-dihydro-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H16N4/c1-2-6-10(5-1)15-17-13-9-16-12-8-4-3-7-11(12)14(13)18-19-15/h3-4,7-10,15,17H,1-2,5-6H2 |
Clé InChI |
DATQIUTUTBGYFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


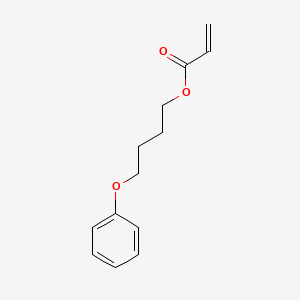
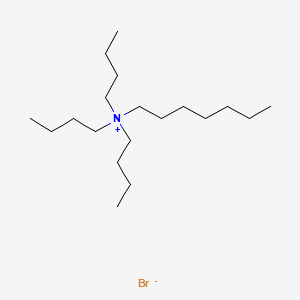
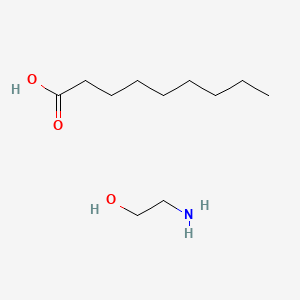

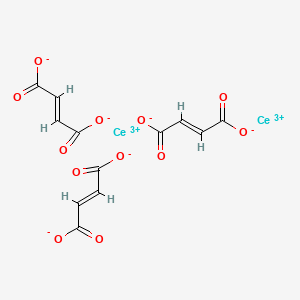
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
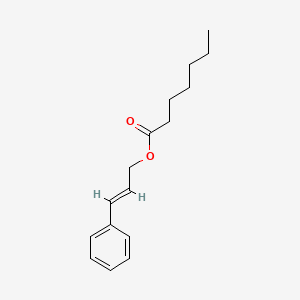

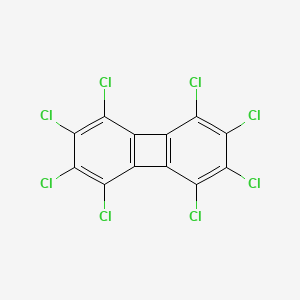

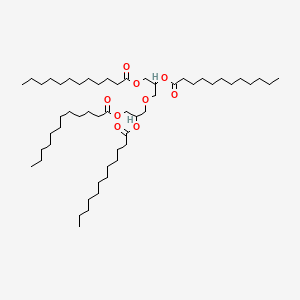

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
